3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde
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Overview
Description
3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position, a dimethylamino group at the 2-position, and an aldehyde group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as 2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde, are known to interact with various biological targets .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This involves a resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(dimethylamino)pyridine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine (TEA) to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in an acidic medium are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol or ethanol are employed for reduction reactions.
Major Products Formed
Substitution: Products include 3-azido-2-(dimethylamino)pyridine-4-carbaldehyde or 3-thio-2-(dimethylamino)pyridine-4-carbaldehyde.
Oxidation: The major product is 3-bromo-2-(dimethylamino)pyridine-4-carboxylic acid.
Reduction: The major product is 3-bromo-2-(dimethylamino)pyridine-4-methanol.
Scientific Research Applications
3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde: Similar structure but with different substitution pattern.
3-Bromo-4-(dimethylamino)pyridine: Lacks the aldehyde group, affecting its reactivity and applications.
2-(Dimethylamino)pyridine-4-carbaldehyde: Lacks the bromine atom, influencing its chemical behavior.
Uniqueness
3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-(dimethylamino)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8-7(9)6(5-12)3-4-10-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSKIJFHDVTKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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